Cyclic pifithrin-alpha hydrobromide

Descripción general

Descripción

Pifithrin-α (PFT-α) es un compuesto de molécula pequeña conocido por su capacidad para inhibir la función de la proteína supresora tumoral p53. Este compuesto ha sido ampliamente estudiado por su potencial para proteger contra varios agentes genotóxicos al inhibir la apoptosis mediada por p53 y el arresto del ciclo celular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Pifithrin-α se sintetiza a través de un proceso químico de múltiples pasos. La síntesis normalmente implica la condensación de moléculas precursoras específicas en condiciones controladas. La ruta sintética exacta y las condiciones de reacción pueden variar según la pureza y el rendimiento deseados del producto final .

Métodos de producción industrial

La producción industrial de Pifithrin-α implica escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar una calidad constante y un alto rendimiento. El compuesto se purifica luego utilizando técnicas como la recristalización o la cromatografía para lograr los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de reacciones

Pifithrin-α se somete a varias reacciones químicas, que incluyen:

Oxidación: Pifithrin-α se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: El compuesto también puede sufrir reacciones de reducción, lo que lleva a la formación de derivados reducidos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura y la elección del solvente, se optimizan para lograr los productos deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación de Pifithrin-α puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Cancer Therapy Applications

A. Sensitization of Tumor Cells

Cyclic pifithrin-alpha hydrobromide has been shown to sensitize wild-type p53 tumor cells to various chemotherapeutic agents and radiotherapy. In studies, it was found that when combined with antimicrotubule agents like paclitaxel, cyclic pifithrin-alpha significantly increased apoptosis in cancer cell lines with functional p53 while having minimal effects on p53-defective cells . This selective targeting enhances the efficacy of existing cancer treatments, making it a valuable adjunct in oncological protocols.

B. Cytotoxicity Modulation

Research indicates that cyclic pifithrin-alpha can modulate the cytotoxic effects of several anticancer drugs. For example, it was observed that this compound could protect murine C8 cells from doxorubicin-induced cytotoxicity while also potentiating the effects of certain chemotherapeutics, suggesting a dual role in both protection and sensitization depending on the context .

Neuroprotection

Cyclic pifithrin-alpha has demonstrated neuroprotective properties by preventing dexamethasone-induced cell death in murine thymocytes, indicating its potential use in neurodegenerative diseases where apoptosis plays a critical role . This application opens avenues for exploring cyclic pifithrin-alpha as a therapeutic agent for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Stability and Formulation

This compound exhibits stability under physiological conditions, which is critical for its application in therapeutic settings. It remains stable at -20°C and can be prepared into stock solutions for experimental use, ensuring consistent availability for research applications .

Mecanismo De Acción

Pifithrin-α ejerce sus efectos inhibiendo la actividad transcripcional de p53. Esta inhibición evita que p53 induzca la apoptosis y el arresto del ciclo celular en respuesta al daño del ADN. El compuesto lo logra uniéndose a p53 y bloqueando su interacción con el ADN, evitando así la activación de los genes diana de p53 .

Comparación Con Compuestos Similares

Compuestos similares

Pifithrin-β: Otro derivado de Pifithrin-α, conocido por sus propiedades similares de inhibición de p53.

Nutlin-3: Un inhibidor de molécula pequeña que interrumpe la interacción entre p53 y MDM2, lo que lleva a la estabilización y activación de p53.

RITA (Reactivación de p53 e inducción de la apoptosis de células tumorales): Un compuesto que se une a p53 y evita su degradación, mejorando así la actividad de p53.

Singularidad

Pifithrin-α es único en su capacidad para inhibir reversiblemente la función de p53, lo que lo convierte en una herramienta valiosa para estudiar las vías relacionadas con p53 y desarrollar estrategias terapéuticas para proteger las células normales del estrés genotóxico .

Actividad Biológica

Cyclic Pifithrin-α hydrobromide is a cyclic analog of the well-known p53 inhibitor, Pifithrin-α. This compound has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment and neuroprotection. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

Cyclic Pifithrin-α hydrobromide primarily functions as an inhibitor of the tumor suppressor protein p53. By blocking p53-dependent transcriptional activation, it can reverse apoptosis and promote cell survival under stress conditions. This inhibition is particularly relevant in cancer therapy, where p53 activation can lead to treatment resistance or adverse effects.

Key Mechanisms:

- Inhibition of p53 Activity : Cyclic Pifithrin-α reversibly inhibits p53's transcriptional activity, which is crucial for its role in apoptosis and cell cycle regulation .

- Protection Against Cytotoxicity : The compound has demonstrated protective effects against dexamethasone-induced cell death in murine thymocytes, with an effective concentration (EC50) of approximately 2.01 μM .

- Sensitization of Tumor Cells : It enhances the sensitivity of p53-deficient tumors to radiotherapy and chemotherapy, particularly when combined with antimicrotubule agents like paclitaxel .

Biological Activity Overview

Cyclic Pifithrin-α hydrobromide exhibits a range of biological activities that make it a promising candidate for cancer therapy and neuroprotection:

| Activity | Description | EC50/IC50 |

|---|---|---|

| Inhibition of p53 | Reversibly blocks p53-dependent transcriptional activation | - |

| Protection against apoptosis | Prevents dexamethasone-induced cell death in thymocytes | EC50 = 2.01 μM |

| Tumor sensitization | Increases apoptosis in target cells when used with antimicrotubule agents | - |

| Neuroprotection | Protects against neuronal death in stroke models | - |

1. Sensitization to Antimicrotubule Agents

A study demonstrated that cyclic Pifithrin-α sensitizes wild-type p53 tumor cells to antimicrotubule agents, leading to increased apoptosis. The combination treatment resulted in enhanced accumulation of cells in the M phase of the cell cycle and significant apoptotic responses .

2. Neuroprotective Effects

Research indicates that cyclic Pifithrin-α can protect against neuronal death associated with neurodegenerative disorders and stroke models. This suggests its potential utility in therapeutic strategies aimed at preserving neuronal function during cytotoxic stress .

3. Autophagy Induction

At lower concentrations, cyclic Pifithrin-α has been shown to induce autophagy in HCT116 cells while sensitizing IGROV-1 and H460 cells to anti-microtubule agents, indicating a complex role in cellular stress responses .

Propiedades

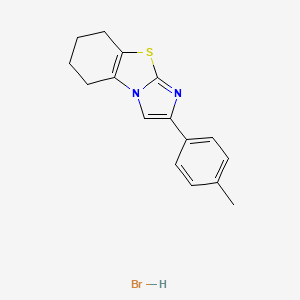

IUPAC Name |

2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S.BrH/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13;/h6-10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNCOAOESGSEOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301010188 | |

| Record name | Cyclic Pifithrin-alpha hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511296-88-1 | |

| Record name | Pifithrin-beta hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0511296881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclic Pifithrin-alpha hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIFITHRIN-.BETA. HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP003XXT4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.